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1-[6-(4-ethylphenoxy)hexyl]piperidine

Cat. No.: B4987343
M. Wt: 289.5 g/mol
InChI Key: YNUQMVOWWTVCQE-UHFFFAOYSA-N
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Description

Overview of the Chemical Entity 1-[6-(4-ethylphenoxy)hexyl]piperidine in Context of Medicinal Chemistry

This compound belongs to the phenoxyalkylpiperidine class of compounds, which are recognized for their interaction with various biological targets, most notably sigma receptors. The structure of this compound comprises three key pharmacophoric elements: a piperidine (B6355638) ring, which typically serves as the basic amine component; a flexible hexyl linker; and a substituted phenoxy group (an ethyl group at the para position).

The versatility of the piperidine ring allows it to be a key structural motif in a wide array of neurologically active drugs. nih.gov The nature of the substituents on both the piperidine nitrogen and the phenoxy ring, as well as the length of the alkyl chain, are critical determinants of a compound's binding affinity and selectivity for its biological targets. uniba.it In the case of this compound, the ethyl group on the phenoxy ring and the six-carbon alkyl chain are expected to influence its lipophilicity and conformational flexibility, which in turn dictates its interaction with receptor binding pockets.

Research into analogous phenoxyalkylpiperidines has demonstrated that modifications to these structural elements can profoundly impact biological activity. For instance, studies on a series of phenoxyalkylpiperidines have shown that the nature of the substituent on the phenoxy ring and the length of the alkyl chain can modulate affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov

Historical Perspective of this compound's Discovery and Initial Characterization

While specific historical details on the discovery of this compound are not extensively documented in mainstream scientific literature, the development of this compound can be understood within the broader history of research into phenoxyalkylpiperidine derivatives as sigma receptor ligands. The sigma receptor was first proposed in 1976, and since then, a vast number of compounds have been synthesized to probe its function. nih.gov

The general synthesis of phenoxyalkylpiperidines typically involves a nucleophilic substitution reaction between a phenoxide and a haloalkylpiperidine, or the reductive amination of a piperidine with a phenoxyalkyl aldehyde. A common synthetic route involves the reaction of a substituted phenol (B47542) with a dihaloalkane to form a haloalkoxyaryl intermediate, which is then reacted with piperidine. Another approach is the reaction of a substituted phenol with a haloalkanol, followed by activation of the alcohol (e.g., mesylation) and subsequent reaction with piperidine. nih.gov

Initial characterization of such compounds generally involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure. Biological characterization typically begins with radioligand binding assays to determine the compound's affinity for its intended targets, such as the sigma-1 and sigma-2 receptors.

Significance of this compound as a Research Probe and Lead Compound

The significance of this compound as a research tool lies in its potential to selectively interact with sigma receptors. Sigma-1 receptors are implicated in a variety of cellular functions and are considered a therapeutic target for a range of neurological and psychiatric disorders. nih.gov Ligands for these receptors are invaluable for elucidating the physiological roles of these proteins.

Phenoxyalkylpiperidines, as a class, have been identified as potent sigma-1 receptor agonists with potential therapeutic applications. For example, some analogs have demonstrated potent anti-amnesic effects in preclinical models, suggesting their potential in treating cognitive deficits. nih.gov The activity of these compounds is often linked to their agonistic interaction with the sigma-1 receptor. nih.gov

As a lead compound, this compound and its analogs offer a scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The structure-activity relationships (SAR) derived from such studies guide the design of new chemical entities with improved therapeutic potential. The table below presents binding affinity data for a series of analogous phenoxyalkylpiperidine compounds, illustrating the impact of structural modifications on sigma receptor binding.

Table 1: Sigma Receptor Binding Affinities of Analogous Phenoxyalkylpiperidines

Compound R n σ₁ Ki (nM) σ₂ Ki (nM)
Analog 1 Cl 2 0.34 52.3
Analog 2 OMe 2 0.89 102
Analog 3 Cl 3 1.13 17.2
Analog 4 OMe 3 1.70 60.1

Data sourced from studies on N-substituted phenoxyalkylpiperidines where 'R' is the para-substituent on the phenoxy ring and 'n' is the number of methylene (B1212753) units in the alkyl chain. nih.gov

Current State of Research on this compound and Future Directions

Current research on the broader class of phenoxyalkylpiperidines is focused on refining their selectivity and functional activity at sigma receptors. Molecular modeling and docking studies are being employed to understand the specific interactions between these ligands and the receptor binding sites, providing a rationale for their observed biological activities. nih.gov These computational approaches help to explain how different substituents on the piperidine and phenoxy rings influence receptor conformation and functional outcomes (agonism vs. antagonism). nih.gov

Future research will likely involve the synthesis and evaluation of a wider array of this compound analogs to further delineate the SAR for this chemical series. A key goal will be to develop ligands with high selectivity for the sigma-1 receptor over the sigma-2 receptor and other potential off-target proteins. Such selective probes are essential for dissecting the specific roles of the sigma-1 receptor in health and disease.

Furthermore, there is a growing interest in exploring the therapeutic potential of sigma-1 receptor agonists in a variety of conditions beyond cognitive disorders, including neuropathic pain and neurodegenerative diseases. As such, compounds like this compound and its derivatives may be investigated in a broader range of preclinical models to assess their therapeutic utility. The development of ligands with favorable pharmacokinetic profiles for in vivo studies will be a critical next step in translating the potential of this chemical class into novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO B4987343 1-[6-(4-ethylphenoxy)hexyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(4-ethylphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-2-18-10-12-19(13-11-18)21-17-9-4-3-6-14-20-15-7-5-8-16-20/h10-13H,2-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUQMVOWWTVCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthesis and Chemical Derivatization of 1 6 4 Ethylphenoxy Hexyl Piperidine

Synthetic Methodologies for the Preparation of 1-[6-(4-ethylphenoxy)hexyl]piperidine

The construction of the target molecule is typically achieved through nucleophilic substitution reactions, where a piperidine (B6355638) moiety is attached to a pre-formed 4-ethylphenoxyhexane chain.

The most common and classical approach for synthesizing this compound is a two-step process. This method leverages two fundamental and well-established reactions in organic chemistry: the Williamson ether synthesis and the N-alkylation of a secondary amine.

Step 1: Williamson Ether Synthesis This step involves the formation of the ether linkage between the phenolic oxygen of 4-ethylphenol (B45693) and the hexyl chain. 4-ethylphenol is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then attacks a dihaloalkane, typically 1,6-dibromohexane (B150918) or 1,6-dichlorohexane, in a nucleophilic substitution reaction (Sₙ2). The use of a large excess of the dihaloalkane favors the mono-alkylation product, 1-bromo-6-(4-ethylphenoxy)hexane.

Step 2: N-Alkylation of Piperidine The second step is the N-alkylation of piperidine with the previously synthesized halo-ether intermediate. Piperidine, acting as a nucleophile, displaces the terminal halogen (e.g., bromine) on the hexyl chain of 1-bromo-6-(4-ethylphenoxy)hexane. This reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) and often in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

The synthesis of this compound can be described using both linear and convergent concepts.

Linear Synthesis: In a purely linear sequence, a starting material is sequentially modified step-by-step until the final product is formed. The two-step classical approach described above is a prime example of a linear synthesis. The process begins with 4-ethylphenol and proceeds sequentially to build the molecule.

Below is a representative data table illustrating a hypothetical optimization study for the N-alkylation of 1-bromo-6-(4-ethylphenoxy)hexane with piperidine.

Table 1: Hypothetical Optimization of N-Alkylation Reaction

Entry Solvent Base (Equivalents) Temperature (°C) Time (h) Yield (%)
1 Acetonitrile K₂CO₃ (1.5) 80 12 75
2 DMF K₂CO₃ (1.5) 80 12 82
3 Acetonitrile Et₃N (1.2) 80 24 65
4 DMF K₂CO₃ (1.5) 100 6 85
5 Toluene None 110 24 40

Precursor Compounds and Starting Materials in this compound Synthesis

The synthesis of this compound relies on commercially available and fundamental chemical building blocks. The primary precursors are essential for constructing the core structure of the molecule.

Table 2: Key Precursors and Starting Materials

Compound Name Role in Synthesis Molecular Formula
4-Ethylphenol Aryl moiety source C₈H₁₀O
1,6-Dibromohexane Alkyl linker source C₆H₁₂Br₂

These precursors are selected for their reactivity and commercial availability, making the synthesis scalable and economically viable. unodc.org

Derivatization Strategies for this compound

Derivatization of the parent molecule can be explored to study structure-activity relationships or to modify its physicochemical properties. Modifications can be targeted at various parts of the molecule, with the piperidine ring being a common site for structural alteration. ijnrd.org

The piperidine ring in this compound offers several avenues for structural modification. These changes would typically be introduced by using a pre-functionalized piperidine in the final N-alkylation step of the synthesis, rather than by modifying the final product. nih.govnih.gov

Substitution on the Piperidine Ring: Introducing alkyl or functional groups at positions 2, 3, or 4 of the piperidine ring can significantly alter the molecule's steric and electronic properties. For instance, using 4-hydroxypiperidine (B117109) or 4-methylpiperidine (B120128) in the N-alkylation step would yield derivatives with a hydroxyl or methyl group on the piperidine ring. nih.gov This is a common strategy to explore how substitution impacts biological activity. nih.gov

Ring Contraction and Expansion: While less common, synthetic routes could be designed to incorporate related cyclic amines, such as pyrrolidine (B122466) (a five-membered ring) or azepane (a seven-membered ring), in place of piperidine. This would be achieved by substituting piperidine with pyrrolidine or azepane in the N-alkylation reaction.

Formation of Piperidones: It is conceivable to design a synthesis that results in a piperidone (keto-piperidine) derivative. This would involve starting with a piperidone precursor, which could then be alkylated at the nitrogen atom.

Quaternization: The piperidine nitrogen is a tertiary amine and can be alkylated further with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This modification would introduce a permanent positive charge, drastically increasing the molecule's polarity and water solubility.

These derivatization strategies highlight the chemical versatility of the piperidine scaffold in medicinal chemistry and materials science. mdpi.com

Modifications of the Hexyl Linker in this compound Analogues

The hexyl linker is a crucial structural element, providing the necessary distance and conformational flexibility for the pharmacophoric groups—the piperidine nitrogen and the substituted phenoxy ring—to engage with the binding pocket of the sigma receptor. Research into related phenoxyalkylpiperidines has demonstrated that the length of this alkyl chain significantly influences both binding affinity and subtype selectivity.

Studies on a range of N-arylalkylpiperidines have shown that altering the linker length can shift the preference between sigma-1 (σ₁) and sigma-2 (σ₂) receptors. For instance, phenethylpiperidines (a two-carbon linker) were found to favor σ₁ receptors, whereas phenylpropylpiperidines (a three-carbon linker) showed a tendency to favor σ₂ receptors. nih.gov In another series of phenoxyalkylpiperidines, elongating the linker from an oxyethylene (two-carbon) to an oxypropylene (three-carbon) chain led to a more than 10-fold increase in σ₁ receptor affinity for certain substituted analogues. uniba.it This suggests that an optimal linker length is critical for maximizing hydrophobic interactions within the receptor.

While direct modifications to the hexyl linker of this compound are not extensively documented in publicly available literature, the principles derived from its shorter-chain cousins are directly applicable. Shortening, lengthening, or introducing rigidity (e.g., via double bonds or cyclic structures) into the hexyl chain would be expected to modulate the binding profile. The six-carbon chain offers considerable flexibility, which may be advantageous for achieving an optimal binding pose, but this can come at the cost of a higher entropic penalty upon binding. Therefore, synthesizing analogues with linkers ranging from four to eight carbons, or incorporating ether or amide functionalities to alter flexibility and polarity, represents a rational strategy for optimizing receptor affinity and selectivity.

Table 1: Impact of Alkyl Linker Length on Sigma-1 (σ₁) Receptor Affinity in a Series of 2,6-dimethyl-N-phenoxyalkylpiperidines

Compound SeriesLinker (n)σ₁ Receptor Affinity (Ki, nM)
5a (p-chloro)2 (ethyl)59.4
4a (p-chloro)3 (propyl)4.43
5b (p-methoxy)2 (ethyl)379
4b (p-methoxy)3 (propyl)23.5
Data sourced from a study on phenoxyalkylpiperidines, demonstrating that an increase from a 2-carbon to a 3-carbon linker significantly enhances σ₁ affinity. uniba.it

Substitutions and Transformations on the Phenoxyethyl Moiety

The phenoxy moiety serves as a key hydrophobic interaction point with the sigma receptor. The nature and position of substituents on this aromatic ring are pivotal for modulating binding affinity. researchgate.net In the parent compound, this is a para-ethyl group. SAR studies on related series have systematically explored other substitutions at this position.

A notable study compared para-chloro (p-Cl) and para-methoxy (p-OCH₃) substituents on phenoxyethylpiperidines. uniba.itnih.gov It was found that the p-chloro derivatives consistently exhibited slightly higher affinity for the σ₁ receptor than their p-methoxy counterparts. uniba.it This suggests that electron-withdrawing and hydrophobic characteristics, such as those provided by a halogen, may be beneficial for binding. uniba.it The 4-ethyl group of this compound contributes to the lipophilicity of the aromatic portion, which is generally favorable for sigma receptor binding.

Transformations of this moiety are synthetically straightforward. A variety of substituted phenols can be used as starting materials in a Williamson ether synthesis with a 1,6-dihalohexane, followed by reaction with piperidine. This allows for the introduction of a wide array of substituents, including halogens, alkyls, alkoxys, and nitro groups, to systematically probe the electronic and steric requirements of the receptor's hydrophobic region.

Table 2: Influence of Para-Substitution on the Phenoxy Ring on Sigma-1 (σ₁) Receptor Affinity

CompoundPara-Substituent (R)σ₁ Receptor Affinity (Ki, nM)
Analogue 1a-Cl0.34
Analogue 1b-OCH₃1.18
Data for 1-[2-(4-R-phenoxy)ethyl]-4-methylpiperidine analogues. nih.gov

Radiosynthesis of Labeled this compound Analogues for Receptor Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled ligands to visualize and quantify receptors in the brain and peripheral tissues. The development of radiolabeled analogues of this compound is essential for studying its pharmacokinetic profile and receptor occupancy. Fluorine-18 ([¹⁸F]) is a commonly used positron-emitting radionuclide due to its convenient half-life (109.8 minutes) and low positron energy. nih.gov

The general strategy for radiosynthesis involves preparing a suitable precursor that can be reacted with [¹⁸F]fluoride in the final step. For a molecule like this compound, several labeling strategies could be envisioned:

Labeling the Alkyl Linker: A common approach is to use a fluoroalkoxy or fluoroalkyl group. For example, a precursor could be synthesized where the piperidine is attached to a bromo- or tosyloxy-terminated linker. This precursor would then be reacted with a fluoroalkylating agent. More directly, a precursor like 1-[6-(4-ethylphenoxy)hexyl-6-tosyloxy]piperidine could be reacted with K[¹⁸F]F to introduce the label at the end of the chain.

Labeling the Piperidine Moiety: One could use a piperidine derivative bearing a fluoroalkyl group, such as 4-(2-[¹⁸F]fluoroethyl)piperidine, and attach it to the phenoxyhexyl chain. mdpi.com

Labeling the Phenoxy Ring: An [¹⁸F]fluoro- or [¹⁸F]fluoroethoxy- substituent could be introduced onto the aromatic ring. For example, a precursor with a nitro or trimethylammonium triflate leaving group at the para-position of the phenoxy ring could undergo aromatic nucleophilic substitution with [¹⁸F]fluoride. nih.gov

The radiosynthesis is typically automated using a synthesis module to handle the high radioactivity and ensure reproducibility. nih.gov The crude radiolabeled product is then purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before formulation for injection. nih.govnih.gov

Table 3: Common Precursors and Conditions for [¹⁸F]-Radiolabeling

Precursor TypeLeaving GroupReaction ConditionTarget Moiety
Alkyl PrecursorTosylate (-OTs), Mesylate (-OMs)Nucleophilic substitution with K[¹⁸F]F/K₂₂₂Alkyl Linker
Aromatic PrecursorNitro (-NO₂), Trimethylstannyl (-SnMe₃)Nucleophilic aromatic substitutionPhenoxy Ring
Fluoroethylation Precursor2-tosyloxyethyl groupTwo-step sequence with [¹⁸F]fluorideN-substituent
Information compiled from general radiosynthesis literature. mdpi.comnih.govnih.gov

Stereochemical Considerations in this compound Synthesis and Analogues

The introduction of chiral centers into a ligand can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different binding affinities, selectivities, and functional activities at their biological targets. This is because receptor binding pockets are chiral environments.

For analogues of this compound, chirality can be introduced at several positions:

On the Hexyl Linker: Introducing a substituent, such as a methyl group, on one of the carbons of the hexyl chain would create a chiral center. A study on phenoxyalkylpiperidines with a methyl group on the linker chain found that the presence of this chiral center influenced binding affinity, although the differences between the (R)- and (S)-enantiomers were moderate. uniba.it

On the Piperidine Ring: Using a substituted chiral piperidine, such as (R)- or (S)-2-methylpiperidine or cis/trans-2,6-dimethylpiperidine, would generate diastereomeric ligands. uniba.itmdpi.com Research has shown that increasing steric hindrance around the piperidine nitrogen with methyl groups progressively decreases σ₁ receptor affinity. nih.gov The synthesis of specific diastereomers often involves stereoselective hydrogenation of a corresponding pyridine (B92270) precursor or epimerization techniques. mdpi.com

The synthesis of enantiomerically pure analogues typically requires either starting from a chiral building block (e.g., an enantiopure substituted piperidine) or employing a stereoselective reaction, such as an asymmetric reduction of a ketone intermediate. uniba.itnih.gov The separation of enantiomers can also be achieved by chiral chromatography. The characterization of the absolute stereochemistry is crucial and is often confirmed by techniques like X-ray crystallography. mdpi.com

Table 4: Example of Stereoisomerism on Sigma-1 (σ₁) Receptor Affinity

CompoundStereochemistryσ₁ Receptor Affinity (Ki, nM)
2-Methylpiperidine Analogue(R)-3a16.1
2-Methylpiperidine Analogue(S)-3a18.0
1-Methylpropyl Analogue(R)-2a0.99
1-Methylpropyl Analogue(S)-2a1.14
Data for p-chlorophenoxyethyl derivatives, showing the effect of chirality on the piperidine ring (top pair) and the linker (bottom pair). uniba.it

Iii. Pharmacological Investigations of 1 6 4 Ethylphenoxy Hexyl Piperidine at Molecular and Cellular Levels

Characterization of Target Engagement by 1-[6-(4-ethylphenoxy)hexyl]piperidine

While specific research on this compound is limited in publicly available literature, extensive studies on homologous phenoxyalkylpiperidines provide significant insights into its likely target engagement profile. The structure, characterized by a 4-ethylphenoxy group linked via a hexyl chain to a piperidine (B6355638) moiety, suggests a strong affinity for sigma (σ) receptors.

Studies on a series of phenoxyalkylpiperidines have demonstrated that these compounds can exhibit high affinity for σ1 receptors, with varying degrees of selectivity over σ2 receptors. The length of the alkyl chain and substitutions on both the phenoxy and piperidine rings are critical determinants of binding affinity and selectivity.

For instance, research on N-[(4-methoxyphenoxy)ethyl]piperidines and their p-chlorophenoxy counterparts has shown subnanomolar to micromolar Ki values at σ1 and σ2 receptors. uniba.it Specifically, compounds with a 4-methyl substituent on the piperidine ring displayed optimal interaction with the σ1 subtype, achieving Ki values in the low nanomolar range (e.g., 0.89–1.49 nM for N-[(4-methoxyphenoxy)ethyl]piperidines). uniba.it Generally, the phenoxy portion connected to the piperidine moiety is considered an excellent scaffold for achieving selectivity for the σ1 receptor over the σ2 receptor. uniba.it

It has been observed that increasing the steric hindrance around the piperidine nitrogen, for example by adding methyl groups at the 2 and 6 positions, can be detrimental to σ1 receptor binding. uniba.it Conversely, elongating the linker chain can sometimes improve affinity by allowing the phenoxy group to better occupy hydrophobic regions of the binding pocket. uniba.it

Based on these structure-activity relationships, it is hypothesized that this compound, with its extended hexyl chain, would also exhibit significant affinity for the σ1 receptor. The 4-ethyl substitution on the phenoxy ring is another variable that would influence this interaction.

Table 1: Sigma Receptor Binding Affinities of Representative Phenoxyalkylpiperidines Data for the specific compound this compound is not available in the cited literature. The table presents data for structurally related compounds to illustrate general trends.

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine 1.49 809 543
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine 1.18 52.3 44.3
cis-1-[3-(4-Methoxyphenoxy)propyl]-2,6-dimethylpiperidine >39 - -

Source: Data extrapolated from studies on phenoxyalkylpiperidines. uniba.it

The selectivity profile of phenoxyalkylpiperidines is a key aspect of their pharmacological characterization. While the primary targets are often sigma receptors, the potential for off-target interactions with other neurotransmitter receptors and ion channels is an important consideration. For many piperidine derivatives, interactions with dopamine, serotonin, and adrenergic receptors, as well as various ion channels, are possible. ijnrd.orgnih.gov

Detailed kinetic studies, including association (kon) and dissociation (koff) rate constants, which determine the binding affinity (Kd), have not been specifically reported for this compound. Such analyses are crucial for understanding the temporal dynamics of the ligand-receptor interaction and can provide insights into the duration of action and potential for receptor occupancy in a physiological setting. These studies would typically be conducted using radioligand binding assays with temporal resolution.

Mechanistic Studies of this compound Action

Understanding the functional consequences of receptor binding is essential to delineating the pharmacological effects of a compound. This involves studying the downstream signaling cascades and determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane, where they modulate a variety of signaling pathways. researchgate.net Ligand binding to the σ1 receptor can influence intracellular calcium signaling, ion channel function, and the activity of other signaling proteins. researchgate.net

For closely related phenoxyalkylpiperidines, σ1 receptor agonism has been associated with anti-amnesic effects. uniba.it This suggests that these compounds, likely including this compound, may trigger conformational changes in the σ1 receptor that promote its chaperone functions, leading to neuroprotective and cognitive-enhancing effects. The specific downstream effectors and signaling pathways modulated by this particular compound remain to be elucidated.

The functional activity of a ligand at the σ1 receptor can be determined through various in vitro and in vivo assays. For example, some studies have utilized the modulation of bradykinin-induced calcium release to differentiate between σ1 receptor agonists and antagonists. researchgate.net Another method involves assessing the ligand's effect on dystonic reactions induced by the σ receptor agonist DTG in animal models. rsc.org

Within the broader class of phenoxyalkylpiperidines, compounds like 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine and its methoxy (B1213986) analog have been identified as σ1 receptor agonists. uniba.it This was determined based on their ability to produce anti-amnesic effects that are characteristic of σ1 agonism. uniba.it It is plausible that this compound shares this agonist profile at the σ1 receptor, although direct experimental evidence is required for confirmation. Its activity at the σ2 receptor has not been characterized.

Influence of this compound on Intracellular Protein-Protein Interactions

There is currently no available scientific literature that investigates the influence of this compound on intracellular protein-protein interactions (PPIs). Research into the modulation of PPIs is a complex field, often employing advanced techniques such as yeast two-hybrid screening, co-immunoprecipitation, and fluorescence resonance energy transfer (FRET) to elucidate the effects of chemical compounds on these interactions. However, no such studies have been published regarding this compound.

Cellular Responses to this compound

Effects of this compound on Cellular Viability and Proliferation in Research Models

No studies detailing the effects of this compound on the viability and proliferation of cells in research models could be located. Consequently, no data is available to populate a table on its cytotoxic or cytostatic properties. While related piperidine derivatives have been investigated for their antiproliferative activities in various cancer cell lines, this information is not specific to this compound. ijnrd.org

Modulation of Subcellular Organelle Function by this compound

The scientific literature lacks any studies on the modulation of subcellular organelle function by this compound. The investigation of a compound's effects on organelles such as mitochondria, the endoplasmic reticulum, lysosomes, or the Golgi apparatus is crucial for understanding its mechanism of action and potential off-target effects. acs.org However, no research has been published in this area for this compound.

Transcriptomic and Proteomic Signatures Induced by this compound in Model Systems

There are no available transcriptomic or proteomic studies for this compound. Techniques such as RNA sequencing and mass spectrometry, which are used to analyze the global changes in gene expression and protein levels in response to a chemical entity, have not been applied to this compound in any publicly available research.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Elucidation of Key Pharmacophores within the this compound Scaffold

While structure-activity relationship (SAR) studies have been conducted on various classes of piperidine derivatives to identify key pharmacophores for different biological targets, nih.govnih.govnih.govresearchgate.net there is no specific SAR research available for analogues of this compound. Such studies would involve the synthesis and biological evaluation of a series of related compounds to determine which structural features are essential for their activity. The key pharmacophoric elements within the this compound scaffold have not been elucidated in the scientific literature.

Impact of Substituent Modifications on Receptor Affinity and Functional Activity of this compound Derivatives

The pharmacological profile of phenoxyalkylpiperidines is highly sensitive to modifications in three key regions: the phenoxy ring, the alkyl linker, and the piperidine moiety. Structure-activity relationship (SAR) studies on analogs of this compound have elucidated the specific contributions of various substituents to receptor affinity and selectivity, primarily at σ₁ and σ₂ receptors.

Research on a series of phenoxyalkylpiperidines has demonstrated that the nature of the substituent on the phenoxy ring plays a crucial role in determining affinity for the σ₁ receptor. For instance, in studies comparing p-chloro and p-methoxy substituted phenoxyethylpiperidines, the p-chloro derivatives generally exhibited slightly higher σ₁ receptor affinity. uniba.it This suggests that a more hydrophobic and electron-withdrawing group at this position can be beneficial for binding. uniba.it This observation implies that for the this compound series, modifications of the ethyl group at the para position of the phenoxy ring could significantly modulate receptor affinity.

The length of the alkyl chain connecting the phenoxy and piperidine rings is another critical determinant of receptor affinity. Studies on N-arylalkylpiperidines have shown that increasing the chain length from a phenethyl to a phenylpropyl group tends to favor σ₂ receptor affinity over σ₁ receptors. researchgate.net Furthermore, research on phenoxyalkylpiperidines indicated that increasing the linker length by a single methylene (B1212753) unit can enhance σ₁ affinity by allowing the phenoxy group to better occupy a hydrophobic region within the binding site. uniba.it This suggests that the hexyl chain in this compound likely plays a significant role in optimizing interactions within the receptor pocket.

Modifications to the piperidine ring also profoundly impact receptor binding. The introduction of methyl groups on the piperidine ring has been systematically studied. A 4-methyl substituent on the piperidine ring has been shown to be optimal for high σ₁ receptor affinity in N-[(4-methoxyphenoxy)ethyl]piperidines and their p-chlorophenoxy counterparts. uniba.it Conversely, increasing the degree of methylation on the carbon atoms alpha to the piperidine nitrogen progressively decreases σ₁ affinity. nih.gov For example, 2,2,6,6-tetramethyl-substituted compounds exhibit no measurable σ₁ affinity, indicating that steric hindrance around the basic nitrogen is detrimental to binding. uniba.it

The following table summarizes the binding affinities of some representative phenoxyalkylpiperidine analogs at σ₁ and σ₂ receptors, illustrating the impact of substituent modifications.

CompoundSubstituent (Phenoxy)Substituent (Piperidine)Alkyl Chain Lengthσ₁ Ki (nM)σ₂ Ki (nM)
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (analog)4-Cl4-CH₃20.3452.3
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (analog)4-OCH₃4-CH₃20.89>100
1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine ((S)-enantiomer)4-Cl2-CH₃ (S)21.18115
1-[ω-(4-methoxyphenoxy)ethyl]-2-methylpiperidine ((S)-enantiomer)4-OCH₃2-CH₃ (S)21.49289
1-[ω-(4-chlorophenoxy)ethyl]-cis-2,6-dimethylpiperidine (analog)4-Cl2,6-di-CH₃ (cis)216.8253
1-[ω-(4-methoxyphenoxy)ethyl]-cis-2,6-dimethylpiperidine (analog)4-OCH₃2,6-di-CH₃ (cis)239.4809
1-[ω-(4-chlorophenoxy)propyl]-4-methylpiperidine (analog)4-Cl4-CH₃30.2517.2

Data sourced from studies on analogous compounds to illustrate structure-activity relationships. uniba.it

Conformational Analysis and its Correlation with Biological Activity in this compound Series

The biological activity of flexible molecules like this compound is intimately linked to their ability to adopt a specific three-dimensional conformation that is complementary to the receptor's binding site. Conformational analysis, through techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational molecular modeling, is therefore essential for understanding the structure-activity relationships in this series of compounds. researchgate.net

Molecular modeling studies on various σ₁ receptor ligands have led to the development of a pharmacophore model, which posits that active compounds typically feature a positively charged nitrogen atom flanked by two hydrophobic regions. frontiersin.org For the this compound molecule, the protonated piperidine nitrogen fulfills the role of the cationic center, while the 4-ethylphenoxy group and the piperidine ring itself can serve as the hydrophobic regions.

The long and flexible hexyl chain is a key feature of this compound, and its conformation is critical for optimal receptor interaction. Molecular modeling and docking studies of similar phenoxyalkylpiperidines suggest that these ligands often adopt a linear, extended conformation to bind to the σ₁ receptor. uniba.it This allows the phenoxy moiety to interact with a primary hydrophobic region of the receptor, while the piperidine ring binds to another site. uniba.it The hexyl chain, with its greater conformational freedom compared to shorter chains, can adopt various spatial arrangements, which may allow for a more precise positioning of the terminal phenoxy and piperidine groups within the receptor's binding pocket.

The conformation of the piperidine ring itself is also subject to conformational dynamics. While typically adopting a chair conformation, the presence of substituents and the nature of the N-alkyl group can influence the ring's geometry and the equatorial-axial preference of its substituents. researchgate.net For N-aryl and N-acyl piperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. While the hexyl group in this compound is not aromatic or acyl, its bulk and flexibility could still influence the conformational equilibrium of the piperidine ring.

Automated receptor-small-molecule ligand docking studies have provided a molecular basis for the observed activities of phenoxyalkylpiperidines. nih.gov These studies indicate that agonists may stabilize a particular "outward" conformation of specific helices within the σ₁ receptor. uniba.it The ability of the flexible hexyl chain of this compound to facilitate such a conformational change in the receptor upon binding would be a key determinant of its functional activity as an agonist or antagonist. The specific interactions of the 4-ethylphenoxy group with key amino acid residues, such as T181, appear to be significant for the agonist functional activity of these ligands. uniba.it

Iv. Preclinical Research Applications and Efficacy Studies of 1 6 4 Ethylphenoxy Hexyl Piperidine in Animal Models

Application of 1-[6-(4-ethylphenoxy)hexyl]piperidine as a Pharmacological Tool

The utility of a novel compound as a pharmacological tool is established through rigorous characterization of its binding affinity and selectivity for specific biological targets, such as receptors or enzymes. This foundational data is crucial for interpreting experimental results and for its application in further research.

Use of this compound in Elucidating Sigma Receptor Biology

While the piperidine (B6355638) scaffold is a common feature in many ligands targeting sigma receptors, and numerous studies have explored the structure-activity relationships of related phenoxyalkylpiperidines, there is no specific information available that characterizes the interaction of this compound with either the sigma-1 or sigma-2 receptor subtypes. Consequently, its potential to elucidate the complex biology of these receptors remains unknown.

Utility of this compound as a Reference Compound in Ligand Discovery

A compound can serve as a valuable reference or benchmark in the discovery and development of new ligands if its pharmacological properties are well-defined. Due to the lack of published binding data and functional activity for this compound, it has not been established as a reference compound in the field of ligand discovery.

Neurobiological Efficacy Studies of this compound

Preclinical efficacy studies in animal models are a critical step in evaluating the therapeutic potential of a compound for neurological or psychiatric conditions. Such studies provide insights into a compound's ability to modulate disease-related processes and affect neurotransmitter systems.

Effects of this compound in Animal Models of Neurological Processes

There are currently no published studies that have investigated the effects of this compound in established animal models of neurological disorders such as neurodegenerative diseases, epilepsy, or psychiatric conditions. Therefore, its neurobiological efficacy in these contexts has not been determined.

Investigation of this compound's Influence on Neurotransmission Systems

The impact of a compound on various neurotransmitter systems (e.g., dopaminergic, serotonergic, glutamatergic) is a key aspect of its neuropharmacological profile. No research has been made public regarding the in vivo effects of this compound on neurotransmitter levels, receptor function, or signaling pathways in the central nervous system.

Behavioral Phenotyping in Animal Models Administered this compound

Behavioral phenotyping in animal models is essential for understanding the potential psychoactive effects of a compound and for predicting its therapeutic utility or potential side effects. This involves a battery of standardized tests to assess locomotion, anxiety, depression-like behavior, cognition, and other behavioral domains. To date, no studies have been published that describe the behavioral profile of animal models administered this compound.

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and databases, no specific preclinical research data was found for the chemical compound this compound. Consequently, an article detailing its efficacy and pharmacokinetic profile in animal models as per the requested outline cannot be generated at this time.

The requested information pertains to highly specific areas of preclinical investigation, including:

Assessment of Locomotor Activity and Exploratory Behavior: Data from studies such as open-field tests or activity monitoring that would quantify the effects of the compound on movement and exploratory patterns in animal models are not available.

Evaluation of Learning and Memory Paradigms: There is no published research detailing the impact of this compound on cognitive functions using standard behavioral tests like the Morris water maze or passive avoidance tasks.

Metabolic and Pharmacokinetic Research: Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in any preclinical species is absent from the public domain.

Identification of Major Metabolites: No in vivo or in vitro studies have been published that identify the primary metabolic products of this compound.

Tissue Distribution and Brain Penetration: Data on the extent to which the compound distributes into various tissues, and critically, its ability to cross the blood-brain barrier, have not been publicly reported.

While research exists for other piperidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from related but distinct chemical entities. The synthesis and potential applications of various piperidine compounds are described in the chemical literature, but specific biological evaluations for this particular molecule are not detailed.

Therefore, the creation of a scientifically accurate article with the specified structure and content is not feasible until such research is conducted and published.

Computational and Theoretical Investigations of this compound Remain Largely Undocumented in Publicly Available Research

The current body of scientific literature extensively covers computational studies on related compounds, particularly those with a phenoxyalkylpiperidine scaffold, which are recognized for their interaction with various receptors, most notably sigma receptors. nih.govuniba.itunict.it These studies often employ the very techniques requested for this article, providing valuable insights into structure-activity relationships, binding affinities, and the molecular basis of ligand-receptor interactions for this class of compounds.

Research on similar piperidine and piperazine-based derivatives has utilized molecular docking to predict binding poses and identify key interactions with target receptors. nih.gov For instance, studies on related sigma receptor ligands have successfully used docking to elucidate how the piperidine or piperazine (B1678402) core, along with various substituents, fits into the receptor's binding pocket. nih.govnih.gov These analyses often highlight crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.gov

Furthermore, molecular dynamics simulations are a common tool in the study of such compounds to assess the stability of predicted binding poses and to understand the dynamic nature of the interaction. nih.gov These simulations can reveal how the ligand and receptor move and adapt to each other over time, providing a more realistic picture of the binding event.

Quantum chemical calculations, another key area of the proposed article, are also applied to similar molecules to understand their electronic properties, which are fundamental to their reactivity and interaction with biological targets.

While these methodologies are well-established and frequently applied to compounds structurally related to This compound , specific research applying these techniques to this exact molecule has not been identified. The existing literature focuses on analogs with different alkyl chain lengths, and alternative or additional substitutions on the phenoxy and piperidine rings. uniba.itunict.it These studies contribute to a broader understanding of how modifications to the phenoxyalkylpiperidine scaffold influence biological activity, often in the context of developing selective ligands for specific receptor subtypes. unict.it

The absence of specific data for This compound suggests that it may not have been a primary focus of published research efforts to date, or the findings may be part of proprietary research not available in the public domain. Therefore, a detailed, evidence-based article strictly adhering to the requested outline for this specific compound cannot be generated without the foundational research being publicly accessible.

V. Computational and Theoretical Investigations of 1 6 4 Ethylphenoxy Hexyl Piperidine

Quantum Chemical Calculations for 1-[6-(4-ethylphenoxy)hexyl]piperidine

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. For this compound, the key structural components influencing its electronic properties are the piperidine (B6355638) ring, the flexible hexyl linker, and the substituted phenoxy group. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed to calculate a variety of electronic and reactivity descriptors.

Key electronic and reactivity descriptors that are typically investigated for such molecules include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining the chemical reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions with other molecules, such as biological receptors.

Partial Atomic Charges: These calculations provide the charge distribution on each atom of the molecule, offering insights into local polarity and potential sites for electrostatic interactions.

DescriptorGeneral Significance in Drug Design
HOMO EnergyIndicates the propensity to donate electrons; higher energy often correlates with higher reactivity.
LUMO EnergyIndicates the ability to accept electrons; lower energy suggests greater electron-accepting character.
HOMO-LUMO GapA larger gap suggests higher chemical stability and lower reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying sites for electrostatic interactions and hydrogen bonding.
Partial Atomic ChargesQuantifies the charge on individual atoms, highlighting polar regions and potential interaction sites.

pKa and Lipophilicity Predictions for this compound Analogues

The acid dissociation constant (pKa) and lipophilicity (logP or logD) are fundamental physicochemical properties that significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. In silico tools are widely used to predict these properties for novel compounds, aiding in the early stages of drug discovery. chula.ac.thresearchgate.netnih.govresearchgate.net

The piperidine nitrogen in this compound and its analogues is basic, and its pKa value determines the extent of its protonation at physiological pH. chula.ac.th This protonation state is critical for its interaction with biological targets, particularly with acidic residues in receptor binding sites. The lipophilicity, on the other hand, affects the compound's ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov

While experimental or predicted values for this compound are not specifically reported, studies on analogous piperidine derivatives provide insights into the expected ranges for these properties. For instance, in silico predictions for various piperidine-containing compounds are routinely performed to guide synthesis and biological testing. researchgate.net

Analogue StructurePredicted pKaPredicted logPPrediction Method/Software
Generic Piperidine Derivative8.5 - 11.03.0 - 5.0ADMET predictor™, GastroPlus™ chula.ac.th
Substituted Phenoxyalkylpiperidine~9.0~4.5Not Specified
Basic Amine-containing Ligand7.5 - 9.5Not SpecifiedNot Specified

Note: The data in this table is illustrative for analogous compounds and not specific to this compound.

Ligand-Based and Structure-Based Drug Design Approaches Informed by this compound

Computational drug design strategies, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in understanding the molecular features required for the biological activity of a series of compounds. These approaches are particularly valuable when a high-resolution structure of the biological target is unavailable (ligand-based) or to refine the understanding of ligand-receptor interactions when a structure is known (structure-based).

Pharmacophore Modeling Based on this compound

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For compounds like this compound, which are structurally similar to known sigma-1 (σ1) receptor ligands, a well-established pharmacophore model can be inferred. nih.govnih.gov

The generally accepted pharmacophore for σ1 receptor ligands includes:

A positive ionizable (PI) feature, typically a tertiary amine like the piperidine nitrogen, which is protonated at physiological pH.

Two hydrophobic (H) or aromatic (AR) regions. In the case of this compound, the 4-ethylphenoxy group would constitute one of these regions. The piperidine ring itself can also contribute to hydrophobic interactions.

A specific spatial relationship between these features, with defined distances separating the basic amine from the hydrophobic centers.

Pharmacophoric FeatureCorresponding Moiety in this compoundTypical Distance from Positive Ionizable Center
Positive Ionizable (PI)Piperidine NitrogenN/A
Hydrophobic/Aromatic Region 14-Ethylphenoxy Group~6-10 Å
Hydrophobic Region 2Piperidine Ring~2.5-3.9 Å

Note: This table represents a hypothetical pharmacophore model based on known sigma-1 receptor ligands.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating various calculated molecular descriptors with experimentally determined activity data. For a series of this compound derivatives, a QSAR model could predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

While a specific QSAR model for this compound derivatives is not available, studies on other piperidine-containing compounds have identified several classes of descriptors that are often crucial for their activity. nih.gov These include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as branching and size.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Steric descriptors: These relate to the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These, like logP, quantify the lipophilicity of the molecule.

A typical QSAR study would involve calculating a large number of these descriptors for a series of analogues and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The robustness and predictive power of such models are evaluated through internal and external validation techniques. nih.gov

Descriptor ClassExample DescriptorsPotential Relevance for this compound Derivatives
TopologicalBalaban J index, Wiener indexReflects molecular size, shape, and branching of the hexyl chain. nih.gov
ElectronicDipole moment, partial chargesDescribes the polarity and potential for electrostatic interactions.
StericMolar refractivity, van der Waals volumeRelates to how the molecule fits into a receptor binding pocket.
HydrophobiclogP, logDInfluences membrane permeability and hydrophobic interactions with the target.

Vi. Analytical Methodologies for the Detection and Quantification of 1 6 4 Ethylphenoxy Hexyl Piperidine in Research Settings

Chromatographic Techniques for 1-[6-(4-ethylphenoxy)hexyl]piperidine Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like this compound, both high-performance liquid chromatography and gas chromatography can be adapted for analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds and for their quantification. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this compound due to its molecular structure, which includes both hydrophobic (alkyl chain, phenoxy group) and polar (piperidine nitrogen) moieties.

A typical RP-HPLC setup would involve a C8 or C18 stationary phase, which effectively retains the analyte through hydrophobic interactions. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and ensure the ionization of the basic piperidine (B6355638) nitrogen. researchgate.netnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenoxy group in the molecule absorbs UV light, typically in the range of 250-280 nm. cdc.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration to ensure accuracy and repeatability. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for the analyte. nih.gov
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)Acetonitrile is a common organic modifier; formic acid improves peak shape for basic compounds. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension. nih.govnih.gov
Column Temperature 30-40 °CMaintains consistent retention times and improves peak resolution. semanticscholar.org
Injection Volume 5-10 µLStandard volume for analytical HPLC. nih.gov
Detection UV at ~270 nmThe ethylphenoxy group provides a chromophore suitable for UV detection. cdc.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively high molecular weight and boiling point of this compound, direct GC analysis can be challenging. However, GC can be effectively used for the analysis of more volatile derivatives or potential degradation products. nih.gov

In research settings, particularly in metabolism studies, if enzymatic cleavage were to produce smaller, more volatile fragments of the parent molecule, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be highly applicable. who.int For certain metabolites that may be less volatile, chemical derivatization can be employed to increase their volatility, making them amenable to GC analysis. cdc.gov This process involves reacting the analyte with a reagent to form a more volatile derivative, which can then be easily separated and detected.

Table 2: Potential Gas Chromatography Parameters for Volatile Analytes Related to this compound

ParameterSuggested ConditionRationale
Column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A common, relatively non-polar column suitable for a wide range of analytes.
Carrier Gas Helium or HydrogenInert carrier gases used to move the analyte through the column.
Inlet Temperature 250-280 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Temperature Gradient (e.g., 100 °C to 300 °C)Allows for the separation of compounds with different boiling points.
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)MS provides structural information for identification, while FID offers robust quantification. who.int

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an essential tool in chemical research that measures the mass-to-charge ratio of ions. It offers exceptional sensitivity and specificity, making it invaluable for trace analysis and structural elucidation. nih.govresearchgate.net

For the detection of minute quantities of this compound in complex biological matrices such as plasma, cell lysates, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netsemanticscholar.org This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, which readily protonates the basic piperidine nitrogen. researchgate.netresearchgate.net In the tandem mass spectrometer (e.g., a triple quadrupole), the protonated molecule (the precursor ion) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from the complex biological matrix and allowing for quantification at very low levels. researchgate.net Sample preparation for biological materials often involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances before injection. researchgate.net

Table 3: Representative LC-MS/MS Method Parameters for Quantification in Biological Samples

ParameterSuggested ConditionRationale
LC System UPLC/HPLC with C18 columnProvides rapid and efficient separation.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)Standard mobile phase for LC-MS analysis of basic compounds. researchgate.net
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for polar, basic compounds; positive mode detects the protonated molecule [M+H]⁺. researchgate.net
Mass Analyzer Triple QuadrupoleIdeal for quantitative analysis using Selected Reaction Monitoring (SRM).
Precursor Ion [M+H]⁺ of this compoundThe mass of the protonated parent molecule.
Product Ions Specific fragments generated from the precursor ionCharacteristic fragments enhance the specificity of detection.
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)Removes proteins and other matrix components that can interfere with the analysis. researchgate.net

When investigating the metabolic fate of this compound in in vitro or in vivo systems, High-Resolution Mass Spectrometry (HRMS) is indispensable. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). thermofisher.com

This accuracy allows for the confident determination of the elemental composition of potential metabolites. thermofisher.com By comparing the accurate mass of a suspected metabolite to the parent compound, researchers can identify metabolic transformations such as hydroxylation, oxidation, or dealkylation. nih.gov HRMS instruments can also acquire high-quality fragmentation data (MS/MS spectra), which helps to pinpoint the exact location of the metabolic modification on the molecule's structure. mdpi.com

Table 4: Potential Metabolic Transformations of this compound Detectable by HRMS

Metabolic ReactionChange in Elemental CompositionExpected Mass Shift (Da)
Hydroxylation +O+15.9949
N-Oxidation +O+15.9949
Dehydrogenation -2H-2.0156
N-dealkylation -C₆H₁₂-84.0939
Ethyl group oxidation +O+15.9949

Spectroscopic Characterization of this compound

Spectroscopic techniques are used to probe the structure of a molecule by observing its interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental methods for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the ethyl group, the aromatic ring (typically as a doublet of doublets, AA'BB' system), the hexyl chain, and the piperidine ring. The chemical shifts and splitting patterns of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom in the molecule, confirming the total number of carbons and their chemical environment (e.g., aromatic, aliphatic).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage.

Table 5: Predicted Spectroscopic Data for this compound

TechniqueExpected ObservationStructural Correlation
¹H NMR Signals at ~7.1 ppm and ~6.8 ppm (aromatic); ~3.9 ppm (Ar-O-CH₂); ~2.6 ppm (-CH₂-N); ~1.2 ppm (ethyl CH₃)Confirms the presence and connectivity of aromatic, ether, alkyl chain, and piperidine protons.
¹³C NMR Signals at ~156 ppm (Ar-O); ~129 ppm and ~114 ppm (aromatic CH); ~68 ppm (Ar-O-CH₂); ~55 ppm (piperidine CH₂-N)Confirms the carbon skeleton, including aromatic, ether, and aliphatic carbons.
IR (cm⁻¹) ~3050-3000 (Aromatic C-H stretch); ~2950-2850 (Aliphatic C-H stretch); ~1600, ~1500 (Aromatic C=C stretch); ~1240 (Aryl-O stretch)Identifies key functional groups: aromatic ring, alkyl chains, and ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the piperidine ring, the hexyl chain, and the 4-ethylphenoxy group, as well as their connectivity.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the different structural motifs would be expected. The aromatic protons of the 4-ethylphenoxy group would appear as two doublets in the downfield region (typically δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃). The protons on the carbon adjacent to the ether oxygen (O-CH₂) would resonate at a characteristic downfield shift. The hexyl chain protons would appear as a series of multiplets in the aliphatic region of the spectrum. The protons on the carbons of the piperidine ring adjacent to the nitrogen atom would be deshielded and appear at a distinct chemical shift, while the other piperidine protons would be found further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The aromatic carbons of the 4-ethylphenoxy group would have characteristic shifts, with the carbon bearing the oxygen appearing at a significantly downfield position. The carbons of the ethyl group, the hexyl chain, and the piperidine ring would each give rise to a set of signals in the aliphatic region of the spectrum, allowing for the complete assignment of the carbon skeleton.

Predicted NMR Data

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine C2/C6-H2.3 - 2.554 - 56
Piperidine C3/C5-H1.5 - 1.726 - 28
Piperidine C4-H1.4 - 1.624 - 26
N-CH₂ (Hexyl C1)2.3 - 2.558 - 60
Hexyl C2-H1.5 - 1.727 - 29
Hexyl C3-H1.3 - 1.526 - 28
Hexyl C4-H1.3 - 1.526 - 28
Hexyl C5-H1.3 - 1.529 - 31
O-CH₂ (Hexyl C6)3.9 - 4.168 - 70
Phenoxy C1-156 - 158
Phenoxy C2/C6-H6.8 - 7.0114 - 116
Phenoxy C3/C5-H7.0 - 7.2129 - 131
Phenoxy C4-135 - 137
Ethyl CH₂2.5 - 2.728 - 30
Ethyl CH₃1.1 - 1.315 - 17

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Sample Preparation Strategies for this compound Analysis in Various Research Matrices

The choice of sample preparation technique is critical for obtaining accurate and reliable analytical results, as it aims to isolate the analyte of interest from complex matrices, remove interferences, and concentrate the analyte to detectable levels. The physicochemical properties of this compound, being a basic and relatively nonpolar compound, guide the selection of appropriate extraction methods.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a versatile and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.comscioninstruments.com. For a basic compound like this compound, LLE can be highly effective. The extraction process can be manipulated by adjusting the pH of the aqueous phase.

In acidic conditions (pH < pKa): The piperidine nitrogen will be protonated, making the compound more water-soluble and favoring its retention in the aqueous phase.

In basic conditions (pH > pKa): The piperidine will be in its free base form, increasing its lipophilicity and promoting its extraction into a nonpolar organic solvent such as hexane, ethyl acetate, or dichloromethane oup.com.

This pH-dependent partitioning allows for effective separation from acidic and neutral interfering substances.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a suitable solvent raykolgroup.com. For this compound, several SPE modes can be employed:

Reversed-Phase SPE: Using a nonpolar stationary phase (e.g., C18 or a polymer-based sorbent), the compound can be retained from an aqueous sample. The retention is based on hydrophobic interactions between the alkyl and aromatic portions of the molecule and the sorbent. Elution is typically achieved with an organic solvent like methanol or acetonitrile.

Cation-Exchange SPE: This mode takes advantage of the basic nature of the piperidine ring. At a pH where the nitrogen is protonated, the compound will be positively charged and can be strongly retained by a cation-exchange sorbent. After washing away neutral and acidic interferences, the analyte can be eluted by increasing the pH or using a buffer with a high ionic strength.

The choice between LLE and SPE often depends on factors such as the complexity of the sample matrix, the required level of cleanup, and the desired sample throughput.

Interactive Table: Comparison of Sample Preparation Techniques
Technique Principle Advantages Disadvantages Applicable Matrices
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on solubility.Simple, cost-effective, high recovery for certain analytes.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.Biological fluids (urine, plasma), aqueous solutions.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent followed by elution.High selectivity, good concentration factor, automation is possible, reduced solvent consumption compared to LLE.Can be more expensive, method development may be required.Environmental water samples, biological fluids, tissue extracts.

Vii. Future Perspectives and Emerging Research Avenues for 1 6 4 Ethylphenoxy Hexyl Piperidine

Potential for 1-[6-(4-ethylphenoxy)hexyl]piperidine as a Molecular Probe in Novel Biological Systems

The structural characteristics of this compound make it a candidate for development as a molecular probe. Molecular probes are essential tools for visualizing and studying the distribution and function of specific biological targets, such as receptors, in living systems. Research into halogenated 4-(phenoxymethyl)piperidines has demonstrated the feasibility of creating radiolabeled probes for imaging sigma receptors using techniques like single-photon emission computed tomography (SPECT). nih.gov

Future research could focus on synthesizing radiolabeled versions of this compound, for instance, by incorporating a radioactive isotope like Iodine-123. Such a probe could be invaluable for in vivo imaging of sigma receptor-rich tissues, including the brain, lung, kidney, and heart. nih.gov This would enable researchers to non-invasively study the role of these receptors in various disease models and to understand how their density and distribution change in response to pathology or therapeutic intervention. The development of such probes would contribute significantly to our understanding of the biological systems where sigma receptors play a crucial role.

Advancements in Synthetic Routes and Analog Design for Enhanced Selectivity and Potency

The synthesis of phenoxyalkylpiperidines has been approached through various chemical routes, often starting from suitable phenols and piperidines. uniba.it Future research will likely focus on refining these synthetic pathways to improve efficiency, yield, and the ability to generate a diverse library of analogs based on the this compound scaffold.

Structure-activity relationship (SAR) studies on related phenoxyalkylpiperidines have shown that modifications to both the phenoxy and piperidine (B6355638) rings can significantly impact affinity and selectivity for sigma receptor subtypes. uniba.itnih.gov For instance, the nature of the substituent on the phenoxy ring (e.g., chloro vs. methoxy) and the substitution pattern on the piperidine ring have been shown to influence binding affinity. uniba.it

Future analog design for this compound would systematically explore variations at several key positions:

The Alkyl Chain Length: The hexyl chain in the parent compound could be shortened or lengthened to optimize interaction with the receptor binding pocket.

The Phenoxy Group: The ethyl group at the 4-position of the phenoxy ring could be replaced with other substituents (e.g., halogens, nitro groups, or different alkyl groups) to modulate electronic properties and steric interactions. nih.gov

The Piperidine Ring: Introduction of substituents on the piperidine ring could enhance binding affinity and selectivity. uniba.it

The following table illustrates the impact of such modifications on sigma receptor affinity in a related series of phenoxyalkylpiperidines.

Compound Modificationσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Reference
4-Methylpiperidine (B120128) with p-chlorophenoxy0.34 - 1.1852.3 - 809 uniba.it
4-Methylpiperidine with p-methoxyphenoxy0.89 - 1.4952.3 - 809 uniba.it

This systematic approach to analog design, guided by SAR principles, will be crucial for developing compounds with enhanced potency and selectivity for specific sigma receptor subtypes.

Integration of Computational and Experimental Approaches for this compound Optimization

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and will be central to the optimization of this compound. Molecular docking and dynamic simulations, based on the crystal structures of sigma receptors, can provide invaluable insights into the binding modes of ligands. nih.govrsc.org

For this compound, computational studies could predict how the molecule or its analogs interact with the amino acid residues within the sigma receptor binding site. These predictions can guide the rational design of new derivatives with improved binding characteristics. For example, docking studies on similar piperidine-based compounds have helped to rationalize their agonistic effects and to identify key interactions. nih.gov

The computational workflow for optimizing this compound would likely involve:

Homology modeling or use of existing crystal structures of the target sigma receptor.

Molecular docking of this compound and a library of its virtual analogs to predict binding affinities and poses.

Molecular dynamics simulations to assess the stability of the ligand-receptor complexes and to refine the understanding of the binding interactions. nih.govrsc.org

Synthesis and experimental validation of the most promising candidates through in vitro binding assays. nih.gov

This iterative cycle of computational design and experimental testing will accelerate the discovery of optimized ligands derived from the this compound scaffold.

Contribution of this compound Research to the Broader Understanding of Sigma Receptor Biology

Research focused on this compound and its analogs will not only advance the development of this specific chemical series but also contribute to the broader understanding of sigma receptor biology. The sigma-1 receptor, in particular, is a unique protein that acts as a molecular chaperone, and its function is still being elucidated. nih.gov

By developing highly selective and potent ligands like those potentially derivable from this compound, researchers can more precisely probe the physiological and pathological roles of sigma receptors. Such tools are essential for:

Differentiating the functions of sigma-1 and sigma-2 receptor subtypes. nih.gov

Investigating the downstream signaling pathways modulated by sigma receptor activation or inhibition. nih.gov

Exploring the therapeutic potential of sigma receptor modulation in a variety of disorders, including neurodegenerative diseases, pain, and psychiatric conditions. nih.govacs.org

The development of phenoxyalkylpiperidines has already been shown to hold potential for high-affinity sigma-1 receptor agonists with functional effects in preclinical models. uniba.itnih.gov Continued research on this class of compounds, including this compound, will undoubtedly deepen our knowledge of the intricate biology of sigma receptors and their potential as therapeutic targets.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-[6-(4-ethylphenoxy)hexyl]piperidine?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the 4-ethylphenoxy group to a hexyl chain.
  • Piperidine coupling via reductive amination or alkylation under inert conditions (e.g., using NaBH₃CN or Pd catalysis) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are standard. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) ensures intermediate purity .

Q. How can structural characterization of this compound be validated?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring (δ ~2.2–3.0 ppm for N-CH₂ protons) and ethylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.2150) .
  • FT-IR : Detect C-O-C stretching (~1250 cm⁻¹) and piperidine ring vibrations (~2800 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are used to identify biological targets of this compound?

  • Computational docking : Screen against receptors like dopamine transporters (SLC6A3) or GPCRs using AutoDock Vina, leveraging the piperidine moiety’s affinity for neurotransmitter-binding pockets .
  • In vitro assays : Radioligand binding assays (e.g., [³H]nisoxetine for SLC6A3) quantify inhibition constants (Ki). For example, related piperidine derivatives show Ki values <100 nM for monoamine transporters .
  • SAR studies : Modify the ethylphenoxy chain length or piperidine substituents to correlate structural changes with activity shifts .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) alter ligand-receptor kinetics. Standardize protocols per OECD guidelines .
  • Metabolic interference : Use liver microsome assays to assess stability (t½ >30 min indicates low CYP450 degradation) .
  • Isomerism : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as stereochemistry significantly impacts activity (e.g., (R)- vs. (S)-enantiomers show 10-fold potency differences) .

Q. What methodologies are employed to study the compound’s pharmacokinetic properties?

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification. LogP ~3.5 suggests moderate lipophilicity .
    • Plasma protein binding : Equilibrium dialysis (human serum albumin) reveals >90% binding for similar piperidines .
  • In vivo PK : Administer to rodent models (IV/PO) and measure plasma concentrations via LC-MS/MS. Terminal t½ >4 h indicates suitability for CNS targets .

Methodological Considerations for Data Reproducibility

  • Stereochemical purity : Use chiral catalysts (e.g., Jacobsen’s catalyst) during synthesis to avoid racemic mixtures .
  • Batch consistency : Validate synthetic intermediates via GC-MS (purity >98%) to minimize variability in biological assays .
  • Negative controls : Include reference compounds (e.g., fluoxetine for transporter assays) to calibrate experimental systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.